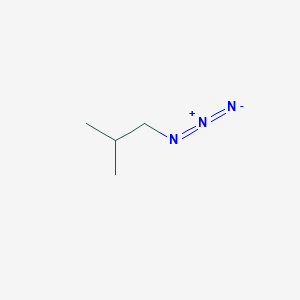

Azido-isobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFMIKDVSNKOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483016 | |

| Record name | azido-isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-31-2 | |

| Record name | azido-isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Azido-isobutane

For Researchers, Scientists, and Drug Development Professionals

Azido-isobutane, more commonly known as tert-butyl azide, is a versatile and reactive organic azide compound. Its unique structural features, particularly the bulky tert-butyl group, impart distinct chemical properties that make it a valuable reagent in organic synthesis and various research applications. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling considerations.

Core Chemical and Physical Properties

This compound is an alkyl azide with the chemical formula C₄H₉N₃.[1] It is characterized by a tertiary butyl group attached to an azide functional group.[1] The presence of the sterically demanding tert-butyl group significantly influences its reactivity compared to less hindered primary or secondary alkyl azides.[1]

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉N₃ | [1][2][3][4] |

| Molecular Weight | 99.13 g/mol | [1][3][4] |

| CAS Number | 13686-33-4 (for tert-butyl azide) | [2][3][5][6] |

| 13686-31-2 (for this compound) | [1][4] | |

| IUPAC Name | 2-azido-2-methylpropane | [3] |

| Synonyms | tert-Butyl azide, 1-azido-2-methylpropane | [2][3][4] |

| Appearance | Colorless gas | [7][8] |

| Odor | Faint petroleum-like odor | [8] |

| Boiling Point | Data not consistently available | [2][6] |

| Melting Point | Data not consistently available | [2][6] |

| Density | Data not consistently available | [2][6] |

Reactivity and Key Chemical Transformations

This compound is a highly reactive molecule, and its chemistry is dominated by the azide functional group.[2] It is known to be explosive and requires careful handling by trained personnel in a properly equipped laboratory.[2] The stability of organic azides like this compound is a significant concern, as they can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[9]

Cycloaddition Reactions

This compound is a valuable 1,3-dipole that participates in [3+2] cycloaddition reactions, which are fundamental in the synthesis of five-membered heterocyclic rings.[1]

-

Huisgen Cycloaddition: It readily undergoes Huisgen cycloaddition reactions with alkynes to form triazole rings.[1][2] This reaction is a cornerstone of click chemistry.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Despite its steric hindrance, this compound is a competent substrate in the highly efficient and regioselective CuAAC reaction, which almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The reactivity of this compound in SPAAC is significantly influenced by sterics.[1] This reaction is driven by the release of ring strain from a cyclooctyne derivative upon its cycloaddition with the azide.[1]

Reduction

The azide group in this compound can be reduced to form the corresponding primary amine, tert-butylamine.[1]

Decomposition

Upon heating or photolysis, this compound can decompose, typically leading to the formation of imines through rearrangement and the loss of dinitrogen (N₂).[1] Studies on the photolysis of tert-alkyl azides suggest that this decomposition often proceeds through an excited singlet state, where the elimination of nitrogen and rearrangement occur concurrently without the formation of a free nitrene intermediate.[1]

Experimental Protocols and Synthesis

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions.

Method 1: From tert-Butyl Alcohol

One established method involves the reaction of tert-butyl alcohol with sodium azide in the presence of an acid, such as sulfuric acid, in water.[1]

Method 2: From tert-Butyl Chloride

Another common approach is the reaction of tert-butyl chloride with sodium azide.[1]

Reaction Mechanisms and Pathways

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming 1,2,3-triazoles. The steric bulk of the tert-butyl group in this compound can influence the reaction rate but generally does not prevent the reaction from proceeding with high efficiency and regioselectivity.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical consideration due to its potential instability. The process typically involves the extrusion of nitrogen gas and a subsequent rearrangement.

Safety and Handling

Organic azides are energetic compounds that require specific safety protocols.

-

Explosive Potential: this compound is potentially explosive and sensitive to shock, heat, and friction.[2][9]

-

Toxicity: Azides can be toxic, and exposure can occur through inhalation, ingestion, or skin absorption.[9] Symptoms of exposure may include dizziness, weakness, and low blood pressure.[9]

-

Incompatible Materials: Azides should not be mixed with acids, as this can form the highly toxic and explosive hydrazoic acid.[9] Contact with metals should also be avoided to prevent the formation of unstable and explosive metal azides.[9] Metal spatulas should not be used for handling.[9]

-

Storage: this compound should be stored at low temperatures (e.g., -18 °C) in the dark, preferably in plastic amber containers, and at concentrations not exceeding 1 M.[9]

This technical guide provides a foundational understanding of the chemical properties and reactivity of this compound. For any laboratory application, it is imperative to consult the relevant Safety Data Sheets (SDS) and follow all institutional safety protocols.

References

- 1. This compound | 13686-31-2 | Benchchem [benchchem.com]

- 2. Cas 13686-33-4,tert-Butyl azide | lookchem [lookchem.com]

- 3. tert-Butyl azide | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H9N3 | CID 12263225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl azide | 13686-33-4 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Isobutane - Wikipedia [en.wikipedia.org]

- 8. ISOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. safety.pitt.edu [safety.pitt.edu]

In-Depth Technical Guide to the Molecular Structure and Geometry of Tert-Butyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and geometry of tert-butyl azide (C₄H₉N₃), a compound of interest in synthetic chemistry and materials science. The information presented herein is compiled from experimental data, primarily gas-phase electron diffraction studies, and supported by quantum chemical calculations.

Molecular Structure Overview

Tert-butyl azide consists of a bulky tert-butyl group bonded to a linear azide moiety. The molecule exhibits Cs symmetry. The azide group is not perfectly linear and is slightly bent. The C-N-N bond angle is a key parameter in its structure, influencing its reactivity and stability.

Quantitative Molecular Geometry

The precise structural parameters of tert-butyl azide have been determined experimentally. The following table summarizes the key bond lengths and angles.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths (Å) | ||||

| C-N | C | N | 1.493 | |

| N-N (central) | N | N | 1.220 | |

| N-N (terminal) | N | N | 1.139 | |

| C-C | C | C | 1.530 | |

| C-H | C | H | 1.100 | |

| Bond Angles (°) | ||||

| C-N-N | C | N | N | 115.6 |

| N-N-N | N | N | N | 171.3 |

| C-C-N | C | C | N | 108.3 |

| C-C-C | C | C | C | 110.6 |

| H-C-H | H | C | H | 108.5 |

| Dihedral Angle (°) | ||||

| C-C-N-N | C | C | N | 60.0 |

Molecular Structure Diagram

The following diagram illustrates the molecular structure of tert-butyl azide, with the atom numbering used in structural studies.

Experimental Protocols: Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of tert-butyl azide is primarily achieved through Gas-Phase Electron Diffraction (GED). This technique provides detailed information about the geometry of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid states.

Methodology:

-

Sample Introduction: A gaseous sample of tert-butyl azide is introduced into a high-vacuum chamber through a nozzle. This creates a molecular beam that intersects with a high-energy electron beam.

-

Electron Scattering: The electrons in the beam are scattered by the electric field of the molecule's nuclei and electrons. The scattering pattern is dependent on the distances between the atoms in the molecule.

-

Data Collection: The scattered electrons are detected by a position-sensitive detector, typically a photographic plate or a CCD camera. The result is a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding a certain internuclear distance in the molecule.

-

Structure Refinement: A theoretical model of the molecular geometry is proposed, and the expected diffraction pattern is calculated. This theoretical pattern is then compared to the experimental data. The parameters of the model (bond lengths, bond angles, and dihedral angles) are refined using a least-squares fitting procedure until the calculated and experimental patterns show the best possible agreement.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for determining molecular structure using Gas-Phase Electron Diffraction.

Compound Identification and Physical Properties

An In-depth Technical Guide to Azido-isobutane Isomers: 1-azido-2-methylpropane and tert-Butyl Azide

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of the two isomers of this compound: 1-azido-2-methylpropane and 2-azido-2-methylpropane (commonly known as tert-butyl azide). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of these versatile chemical building blocks.

The term "this compound" can refer to two structural isomers. It is crucial to distinguish between them as their reactivity and physical properties differ significantly.

Table 1: Identifiers for this compound Isomers

| Property | 1-azido-2-methylpropane | tert-Butyl Azide (2-azido-2-methylpropane) |

| CAS Number | 13686-31-2[1] | 13686-33-4[2] |

| IUPAC Name | 1-azido-2-methylpropane | 2-azido-2-methylpropane[2] |

| Molecular Formula | C₄H₉N₃[1] | C₄H₉N₃[2] |

| Molecular Weight | 99.13 g/mol [1] | 99.13 g/mol [2] |

| InChI Key | LPFMIKDVSNKOBW-UHFFFAOYSA-N[1] | POPVVAJDCXHXJR-UHFFFAOYSA-N[2] |

| SMILES | CC(C)CN=[N+]=[N-][1] | CC(C)(C)N=[N+]=[N-][2] |

| Synonyms | Isobutyl azide | t-butyl azide, 2-methyl-2-propyl azide |

Table 2: Physical Properties of this compound Isomers

| Property | 1-azido-2-methylpropane | tert-Butyl Azide (2-azido-2-methylpropane) |

| Boiling Point | Not available | ~73-74 °C at 70 mmHg |

| Density | Not available | Not available |

| Refractive Index | Not available | n²⁴D 1.4227 |

Synthesis of this compound Isomers

The synthetic routes to 1-azido-2-methylpropane and tert-butyl azide are dictated by the structure of the starting material, reflecting the principles of nucleophilic substitution reactions.

Synthesis of 1-azido-2-methylpropane

1-azido-2-methylpropane is typically synthesized via a bimolecular nucleophilic substitution (Sₙ2) reaction. The primary alkyl halide, isobutyl bromide (1-bromo-2-methylpropane), serves as a suitable precursor.

References

- 1. tert-Butyl azide | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Thermal Stability and Decomposition Pathways of Azido-isobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-isobutane, also known as tert-butyl azide, is an organic azide that serves as a versatile reagent in organic synthesis. Its compact structure, coupled with the energetic azide functional group, makes it a valuable building block in the construction of nitrogen-containing molecules, including those of pharmaceutical interest. However, the inherent energetic nature of the azide group necessitates a thorough understanding of its thermal stability and decomposition characteristics to ensure safe handling and application. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, and presenting key quantitative data. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound.

Thermal Stability of this compound

A key study on the gas-phase pyrolysis of alkyl azides by Bock and Dammel provides valuable insight into the thermal behavior of this compound.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the thermal decomposition of this compound. It is important to note that the decomposition temperature listed is from a low-pressure gas-phase pyrolysis experiment and may differ from values obtained under standard condensed-phase conditions, such as those in a DSC or TGA experiment.

| Parameter | Value | Method | Reference |

| Nitrogen Split-off Temperature | ~650 K (377 °C) | Low-pressure gas-phase pyrolysis with PE spectroscopic real-time gas analysis | [1] |

Experimental Protocols

A comprehensive understanding of the thermal stability of this compound requires standardized experimental protocols. The following methodologies are standard practices for the thermal analysis of energetic materials like organic azides.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a crucial tool for determining the onset temperature of decomposition and the enthalpy of decomposition.

Typical Experimental Protocol for an Organic Azide:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure crucible. The use of high-pressure crucibles is essential to contain any gaseous products and prevent the rupture of the container during the exothermic decomposition.

-

Instrumentation: A calibrated DSC instrument is used.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate, commonly 5 or 10 °C/min, over a temperature range that encompasses the expected decomposition.

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of the exothermic decomposition peak and the integrated peak area, which corresponds to the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the decomposition process.

Typical Experimental Protocol for an Organic Azide:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an open or loosely covered crucible.

-

Instrumentation: A calibrated TGA instrument is used.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically inert (nitrogen) or oxidative (air), depending on the desired information.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range where decomposition is expected.

-

Data Analysis: The TGA curve, which plots mass versus temperature, is analyzed to identify the temperature at which mass loss begins (onset of decomposition) and the total mass loss.

Decomposition Pathways of this compound

The thermal decomposition of this compound primarily proceeds through a unimolecular pathway involving the extrusion of molecular nitrogen (N2) and a concurrent 1,2-shift of a methyl group.[1]

Primary Decomposition Pathway

The energetically most favorable decomposition pathway for gas-phase pyrolysis of this compound is a synchronous process where nitrogen is eliminated, and a methyl group migrates from the quaternary carbon to the nitrogen atom.[1] This concerted mechanism leads to the formation of N-tert-butyl-2-methylpropan-2-imine.[1]

This pathway is supported by both experimental evidence from photoelectron spectroscopic real-time gas analysis and computational calculations.[1] The formation of the imine is a key characteristic of the thermal decomposition of tert-alkyl azides.

Experimental Workflow for Thermal Stability Assessment

The systematic evaluation of the thermal stability of an energetic compound like this compound involves a logical progression of experimental and analytical steps. The following diagram illustrates a typical workflow.

Conclusion

This compound is a valuable synthetic intermediate whose utility is accompanied by potential thermal hazards. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe and effective use in research and development. The primary thermal decomposition pathway involves a concerted elimination of nitrogen and a 1,2-methyl shift to form N-tert-butyl-2-methylpropan-2-imine. While specific DSC and TGA data are not widely published, the gas-phase decomposition temperature has been determined to be approximately 377 °C under low-pressure conditions. Researchers and professionals working with this compound should adhere to strict safety protocols and consider performing detailed thermal analysis under their specific experimental conditions to mitigate risks. This guide provides a foundational understanding of the thermal properties of this compound, serving as a critical resource for its responsible application in scientific endeavors.

References

Spectroscopic and Structural Elucidation of Azido-isobutane: A Technical Guide

Introduction

Azido-isobutane (1-azido-2-methylpropane) is an organic azide that holds significance in various chemical syntheses, particularly as a precursor in click chemistry and for the introduction of the azido functional group. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopic data for this compound. Furthermore, it outlines the general experimental protocols for acquiring this data and presents a logical workflow for its synthesis and characterization.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.15 | Doublet | 2H | -CH₂-N₃ |

| ~1.95 | Nonet | 1H | -CH(CH₃)₂ |

| ~0.95 | Doublet | 6H | -CH(CH₃)₂ |

Predicted data in CDCl₃ solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~58 | -CH₂-N₃ |

| ~28 | -CH(CH₃)₂ |

| ~20 | -CH(CH₃)₂ |

Predicted data in CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~2100 | Strong, Sharp | N₃ asymmetric stretch |

| ~1470 | Medium | C-H bend (CH₂) |

| ~1370 | Medium | C-H bend (CH₃) |

| ~1250 | Medium | N₃ symmetric stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow and Visualization

The synthesis and characterization of this compound typically follow a logical progression from starting materials to the final, characterized product. This workflow can be visualized as follows:

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Introduction to alkyl azides in organic synthesis

An In-depth Technical Guide to Alkyl Azides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkyl Azides

Alkyl azides are organic compounds containing the azide (–N₃) functional group attached to an alkyl chain. The azide group, a linear arrangement of three nitrogen atoms, is considered a pseudohalide and imparts unique reactivity to the molecule. While low molecular weight azides can be hazardous and potentially explosive, they are invaluable intermediates in organic synthesis due to their diverse chemical transformations.[1][2] Their stability generally increases with molecular weight and a carbon/oxygen to nitrogen ratio of 3 or greater.[1]

The reactivity of the azide group is characterized by two main features: the mild nucleophilicity of the terminal nitrogen atom and the propensity to extrude dinitrogen gas (N₂), a thermodynamically highly favorable process.[1] This unique reactivity profile makes alkyl azides essential building blocks for the synthesis of nitrogen-containing compounds, including amines, amides, and N-heterocycles. Their utility is particularly prominent in bioconjugation and drug discovery, largely due to their role in the highly reliable "click chemistry" reactions.[1][3]

Spectroscopic Properties: Organic azides exhibit characteristic absorption bands in infrared (IR) and ultraviolet (UV) spectroscopy.

-

IR Spectroscopy: A strong, sharp absorption band is observed around 2100-2150 cm⁻¹ due to the asymmetric stretching of the N=N=N bond.[4][5]

-

UV Spectroscopy: Alkyl azides typically show two absorption maxima, one near 287 nm and a stronger one around 216 nm.[4][6]

Synthesis of Alkyl Azides

The introduction of the azide functional group can be achieved through several reliable methods, primarily involving nucleophilic substitution or transformations of other functional groups.

From Alkyl Halides and Sulfonates

The most common method for synthesizing alkyl azides is the nucleophilic substitution (Sₙ2) reaction of an alkyl halide or sulfonate (e.g., tosylate, mesylate) with an azide salt, typically sodium azide (NaN₃).[2][7] The reaction is usually conducted in a polar aprotic solvent like DMSO or DMF to ensure the solubility of the azide salt and to accelerate the Sₙ2 reaction.[8]

-

Reaction: R-X + NaN₃ → R-N₃ + NaX (where X = Cl, Br, I, OTs, etc.)

This method is highly efficient for primary and secondary substrates. For secondary carbons, complete inversion of stereochemistry is observed, consistent with the Sₙ2 mechanism.[8]

From Alcohols

Alcohols can be converted to alkyl azides, a transformation that often proceeds with inversion of stereochemistry.

The Mitsunobu reaction provides a mild method for converting primary and secondary alcohols directly into alkyl azides with clean inversion of configuration.[9][10] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with an azide source like diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃).[9][11][12]

-

Reagents: Alcohol, PPh₃, DEAD (or DIAD), HN₃ (or DPPA)

-

Key Feature: Inversion of stereocenter at the alcohol carbon.[10]

A two-step alternative involves activating the alcohol by converting it into a good leaving group (e.g., a tosylate or mesylate) and then displacing it with sodium azide, as described in section 2.1.

From Alkenes

Alkenes can be transformed into alkyl azides through various hydroazidation and azidoiodination reactions. For instance, unactivated olefins can react with NaN₃ in the presence of an iron catalyst under blue-light irradiation to yield alkyl azides with anti-Markovnikov selectivity.[13]

Key Reactions of Alkyl Azides

Alkyl azides are versatile intermediates that participate in a wide array of chemical transformations, making them central to modern organic synthesis.

1,3-Dipolar Cycloaddition Reactions

The reaction of an azide with an alkyne to form a 1,2,3-triazole is arguably the most significant application of alkyl azides, particularly in the realm of "click chemistry."[1][14]

The thermal Huisgen 1,3-dipolar cycloaddition involves the reaction of an organic azide with an alkyne. This reaction, however, often requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers when using terminal alkynes.[15][16]

A major breakthrough was the development of the copper(I)-catalyzed version of this reaction, which is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.[15][17] The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and tolerance of a wide range of functional groups.[14][15]

Complementary to the CuAAC, ruthenium-catalyzed cycloadditions provide exclusive access to the 1,5-disubstituted triazole regioisomer.[15][17] The RuAAC reaction proceeds via a distinct oxidative coupling mechanism.[18]

Reduction to Primary Amines: The Staudinger Reaction

The Staudinger reaction (or Staudinger reduction) is a mild and efficient method for reducing alkyl azides to primary amines.[19][20][21] The reaction involves two steps:

-

Treatment of the alkyl azide with a phosphine (typically triphenylphosphine, PPh₃) to form an aza-ylide (or iminophosphorane) with the concomitant loss of N₂ gas.[19]

-

Hydrolysis of the aza-ylide intermediate to produce the primary amine and the corresponding phosphine oxide (e.g., triphenylphosphine oxide).[19]

-

Overall Reaction: R-N₃ + PPh₃ + H₂O → R-NH₂ + Ph₃P=O + N₂

This method is particularly useful for substrates containing functional groups that are sensitive to harsher reducing agents like LiAlH₄ or catalytic hydrogenation.[21]

Rearrangement Reactions

Alkyl azides are precursors in several important rearrangement reactions that provide access to amides and amines.

While the classic Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, related transformations can involve alkyl azides.[22][23] The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles:

-

Hydrolysis (with H₂O): Forms a primary amine via an unstable carbamic acid intermediate.[23]

-

Alcoholysis (with R'OH): Forms a carbamate.

-

Aminolysis (with R'NH₂): Forms a urea derivative.

The rearrangement proceeds via a concerted mechanism with retention of configuration at the migrating alkyl group.[22]

The Schmidt reaction traditionally refers to the reaction of hydrazoic acid with carbonyl compounds. However, alkyl azides can also be used in intramolecular versions, particularly in the presence of a Lewis acid like TiCl₄.[24][25] This reaction can be used to synthesize nitrogen-containing heterocycles, such as lactams, from ω-azido ketones.[25]

This modification of the Schmidt reaction involves the Lewis acid-mediated reaction of ketones with alkyl azides to form amides.[26][27] The reaction expands the utility of alkyl azides for constructing C-N bonds and forming lactams in intramolecular cases.[27]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis and key reactions of alkyl azides.

Table 1: Synthesis of Alkyl Azides

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 1-Bromooctane | NaN₃, DMSO, room temp. | 1-Azidooctane | >95% | [28] |

| (R)-2-Octyl mesylate | NaN₃, DMF, 80 °C | (S)-2-Azidooctane | ~90% | Sₙ2 kinetics |

| Cyclohexanol | PPh₃, DEAD, DPPA, THF, 0 °C to rt | Azidocyclohexane | ~85% | [10] |

| 1-Dodecene | NaN₃, FeCl₃·6H₂O, blue light | 1-Azidododecane | ~70% | [13] |

Table 2: Key Reactions of Alkyl Azides

| Reaction Type | Substrates | Reagents & Conditions | Product Type | Yield (%) | Reference |

| CuAAC | Benzyl azide + Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 1,4-Disubstituted triazole | >95% | [15] |

| RuAAC | Benzyl azide + Phenylacetylene | [Cp*RuCl]₄, Toluene, 80 °C | 1,5-Disubstituted triazole | ~90% | [18] |

| Staudinger | 1-Azidododecane | PPh₃, THF; then H₂O | 1-Dodecylamine | >90% | [19] |

| Curtius | Aliphatic Carboxylic Acid | 1. (Boc)₂O, NaN₃2. TBAB, Zn(OTf)₂, 40 °C; then t-BuOH | Boc-protected amine | 70-95% | [29] |

| Schmidt | 5-Azidopentan-2-one | TiCl₄, CH₂Cl₂ | 6-Methylpiperidin-2-one | ~80% | [25] |

Experimental Protocols

General Protocol for Synthesis of an Alkyl Azide from an Alkyl Bromide

Objective: To synthesize 1-azidohexane from 1-bromohexane.

Materials:

-

1-Bromohexane

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromohexane (1.0 eq) in DMSO.

-

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

-

Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-azidohexane. Caution: Do not distill low molecular weight alkyl azides due to their explosive nature.

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

Procedure:

-

To a vial, add benzyl azide (1.0 eq) and phenylacetylene (1.0 eq).

-

Add a 1:1 mixture of tert-butanol and water to dissolve the reactants.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction at room temperature. A color change is often observed.

-

Monitor the reaction by TLC. Upon completion (typically 1-12 hours), the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain the pure triazole. If the product is soluble, perform an aqueous workup and extract with an organic solvent.

Visualizations of Key Mechanisms and Workflows

Synthesis of Alkyl Azide via Sₙ2 Reaction

Caption: Workflow for the Sₙ2 synthesis of alkyl azides from alkyl halides.

Mechanism of the Staudinger Reduction

Caption: Mechanism of the Staudinger reduction of an alkyl azide to a primary amine.

Catalytic Cycle of the CuAAC Reaction

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Development

The unique reactivity of alkyl azides makes them powerful tools in pharmaceutical research and drug development.

-

Lead Optimization: The CuAAC "click" reaction is widely used to quickly synthesize large libraries of compounds.[3] By starting with a core molecule containing an alkyne or azide, medicinal chemists can rapidly introduce a wide variety of substituents to explore structure-activity relationships (SAR) and optimize lead compounds for potency and selectivity.[2]

-

Bioconjugation: The bioorthogonal nature of the Staudinger ligation and CuAAC allows for the specific labeling of biomolecules (proteins, nucleic acids, etc.) in complex biological systems, including living cells. This is crucial for studying drug targets, understanding mechanisms of action, and developing targeted drug delivery systems.

-

Prodrugs: The azide group can be used as a stable precursor to an amine. An azide-containing prodrug can be designed to be converted in vivo to the active amine-containing drug, potentially improving pharmacokinetic properties like half-life and cell penetration.[30] A prominent example of an azide-containing drug is Zidovudine (AZT), an antiretroviral medication used to treat HIV/AIDS.[30]

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]

- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]

- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 13. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]

- 14. Click chemistry - Wikipedia [en.wikipedia.org]

- 15. Click Chemistry [organic-chemistry.org]

- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 20. Staudinger Reaction [organic-chemistry.org]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 23. Curtius Rearrangement [organic-chemistry.org]

- 24. Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]

- 26. grant.rscf.ru [grant.rscf.ru]

- 27. Boyer-Schmidt-Aube Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 28. researchgate.net [researchgate.net]

- 29. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 30. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]

Unraveling the Reactivity of Tert-Butyl Azide: A Theoretical and Computational Perspective

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the theoretical and computational studies of tert-butyl azide's reactivity. This whitepaper details the core principles governing the stability and decomposition of this versatile chemical entity, providing a critical resource for its application in synthetic chemistry and materials science.

Tert-butyl azide (C₄H₉N₃) is an organic azide that serves as a valuable reagent and precursor in a variety of chemical transformations. Its reactivity is characterized by the energetic azide functional group, the behavior of which is significantly influenced by the sterically demanding tert-butyl group. Understanding the kinetics and mechanisms of its reactions, particularly its thermal decomposition, is paramount for its safe and efficient use.

Theoretical Framework: Unimolecular Decomposition

The thermal decomposition of tert-butyl azide is a unimolecular process, meaning a single molecule rearranges or breaks apart without the involvement of other molecules. The initial and rate-determining step in the thermal decomposition of alkyl azides is the cleavage of the C-N bond, leading to the formation of a tert-butyl radical and dinitrogen gas, or the concerted elimination of dinitrogen to form a nitrene intermediate. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these pathways.

Computational Analysis of Reaction Pathways

DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, identifying transition states, intermediates, and products. For tert-butyl azide, these calculations help in determining the activation energies associated with different decomposition routes, thereby predicting the most likely reaction mechanism under various conditions.

Key computational approaches used in the study of tert-butyl azide reactivity include:

-

Density Functional Theory (DFT): Methods like B3LYP and M06-2X are commonly used to calculate the geometries and energies of reactants, transition states, and products.

-

Transition State Theory: This theory is applied to the results of quantum chemical calculations to estimate reaction rate constants.

-

Distortion/Interaction Analysis (DIA) and Energy Decomposition Analysis (EDA): These methods provide deeper insights into the factors controlling the activation energy by separating it into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical and computational studies on the reactivity of tert-butyl azide and related compounds.

| Parameter | Value | Method/Reference |

| Ionization Energy | 9.4 eV | Photoelectron Spectroscopy[1] |

| Molecular Weight | 99.1344 g/mol | [1] |

| CAS Registry Number | 13686-33-4 | [1] |

Table 1: Physicochemical Properties of Tert-Butyl Azide

| Reaction | Activation Energy (Ea) | Computational Method |

| Tert-butyl radical decomposition | See reference for details | G3 and CBS methods |

Table 2: Calculated Activation Energies for Related Decomposition Reactions

Signaling Pathways and Experimental Workflows

The unimolecular decomposition of tert-butyl azide can be visualized as a series of steps involving distinct chemical species. The following diagrams, generated using the DOT language, illustrate the logical flow of the decomposition process and a typical experimental workflow for its study.

Experimental Protocols

Synthesis of Tert-Butyl Azide

A common laboratory-scale synthesis of tert-butyl azide involves the reaction of tert-butanol with sodium azide in the presence of a strong acid, such as sulfuric acid. The following is a generalized procedure:

-

Preparation of Hydrazoic Acid Solution: A solution of sulfuric acid in water is prepared and cooled in an ice bath. Sodium azide is added slowly while maintaining a low temperature to prevent the volatilization of hydrazoic acid (HN₃).

-

Reaction with Tert-Butanol: Tert-butanol is added to the cold hydrazoic acid solution. The mixture is stirred and then allowed to stand, during which time the tert-butyl azide forms and separates as an oily layer.

-

Workup and Purification: The organic layer containing the tert-butyl azide is separated. It is then washed with a basic solution (e.g., sodium hydroxide) to remove any residual acid and dried over an anhydrous drying agent (e.g., sodium sulfate). The pure product can be obtained by distillation under reduced pressure.

Study of Thermal Decomposition

The gas-phase thermal decomposition of tert-butyl azide can be investigated using techniques such as:

-

Static or Flow Pyrolysis Reactors: The azide is introduced into a heated reactor at a controlled temperature and pressure.

-

Product Analysis: The decomposition products are collected and analyzed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical species formed and their relative abundances.

-

Kinetic Measurements: The rate of decomposition can be monitored by measuring the change in pressure over time in a constant volume system or by analyzing the concentration of the reactant or a product as a function of time. This data is then used to determine the rate constants and activation parameters (Arrhenius parameters) for the reaction.

This technical guide provides a foundational understanding of the reactivity of tert-butyl azide from a theoretical and computational standpoint. The presented data and methodologies are intended to support further research and development in areas where this compound plays a crucial role.

References

Physical properties and molecular weight of 2-azido-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and spectroscopic characterization of 2-azido-2-methylpropane, also commonly known as tert-butyl azide. This versatile organic azide serves as a valuable building block in organic synthesis and various drug development applications.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉N₃ | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| Boiling Point | 68-71 °C | |

| Density | Data not available | [2][3] |

| Refractive Index | Data not available | [2][3] |

| CAS Number | 13686-33-4 | [1] |

Synthesis of 2-Azido-2-methylpropane

A common and effective method for the synthesis of 2-azido-2-methylpropane involves the reaction of tert-butanol with sodium azide in the presence of a strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis from tert-Butanol

Materials:

-

tert-Butanol

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ice

-

Sodium hydroxide (NaOH) solution (e.g., 2 M) for washing

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Standard laboratory glassware for synthesis and distillation

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Acidic Azide Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to water to prepare a diluted sulfuric acid solution.

-

Addition of Sodium Azide: To the cooled acidic solution, gradually add sodium azide powder in portions, ensuring the temperature remains low to control the exothermic reaction and prevent the formation of volatile and toxic hydrazoic acid (HN₃).

-

Reaction with tert-Butanol: Once the sodium azide has dissolved, slowly add tert-butanol to the reaction mixture while maintaining cooling and vigorous stirring.

-

Reaction Completion and Work-up: Allow the reaction to stir at a controlled temperature until completion. After the reaction is complete, carefully transfer the mixture to a separatory funnel.

-

Phase Separation and Washing: The organic layer containing the 2-azido-2-methylpropane will separate from the aqueous layer. Separate the organic layer and wash it sequentially with water and a dilute sodium hydroxide solution to neutralize any remaining acid.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Purification: Purify the crude 2-azido-2-methylpropane by distillation under appropriate safety precautions to obtain the final product.

Spectroscopic Characterization

The structural confirmation of 2-azido-2-methylpropane is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | ¹³C NMR (Predicted) |

| A single sharp peak is observed at approximately δ 1.25 ppm in CDCl₃, corresponding to the nine equivalent protons of the three methyl groups. | Two signals are expected: one for the three equivalent methyl carbons and another for the quaternary carbon attached to the azide group. Based on similar structures, the methyl carbons would appear around 30-40 ppm, and the quaternary carbon would be further downfield. |

| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |

| The most characteristic feature is a strong, sharp absorption band around 2100 cm⁻¹, which is indicative of the asymmetric stretching vibration of the azide (N₃) functional group. Other notable peaks include those for C-H stretching and bending vibrations of the tert-butyl group. | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve the loss of nitrogen gas (N₂, 28 Da) to give a fragment at m/z = 71, and the formation of the stable tert-butyl cation at m/z = 57, which is often the base peak for tert-butyl containing compounds. |

Safety and Handling

2-Azido-2-methylpropane is a potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Organic azides are known to be potentially explosive, especially when heated or subjected to shock. They are also toxic.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid heating the compound to high temperatures. Use a safety shield during reactions and distillations.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-azido-2-methylpropane.

Caption: Synthesis and characterization workflow for 2-azido-2-methylpropane.

References

Navigating the Risks: A Technical Guide to the Safe Handling of tert-Butyl Azide

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl azide [(CH₃)₃CN₃] is a versatile and highly reactive organic azide utilized in a variety of synthetic applications, most notably in Huisgen cycloaddition reactions, commonly known as "click chemistry."[1] Its utility in creating complex molecules makes it a valuable tool in drug discovery and development. However, its inherent reactivity and potential for explosive decomposition demand rigorous safety protocols and handling procedures.[1] This guide provides an in-depth overview of the safety precautions and handling guidelines for tert-butyl azide to ensure its safe use in a laboratory setting.

Understanding the Hazards

Tert-butyl azide is a hazardous substance that requires careful handling by trained personnel in a controlled laboratory environment.[1] The primary hazards associated with tert-butyl azide and other organic azides include:

-

Explosive Potential: Organic azides are known to be explosive, particularly when subjected to heat, shock, or friction.[2][3][4] While some sources suggest tert-butyl azide is less sensitive than other azides, it should always be treated as a potentially explosive compound.[1] The presence of metal contaminants can also lead to the formation of highly sensitive and explosive metal azides.[4][5]

-

Toxicity: The toxicological properties of tert-butyl azide have not been thoroughly investigated.[6] However, many organic azides are considered toxic.[7] Exposure can occur through inhalation, ingestion, or skin contact.[6]

-

Formation of Hydrazoic Acid: In the presence of acid, azides can form hydrazoic acid (HN₃), which is a highly toxic and explosive gas.[8]

Physical and Chemical Properties

Quantitative data for tert-butyl azide is not consistently available across all safety data sheets and chemical databases, which may be due to its thermal instability. The following tables summarize the available data.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉N₃ | [1][9] |

| Molecular Weight | 99.13 g/mol | [9][10] |

| CAS Number | 13686-33-4 | [1][9] |

| Physical Property | Value | Source(s) |

| Appearance | Clear liquid | [4] |

| Boiling Point | Not available | [1][11] |

| Melting Point | Not available | [1][11] |

| Density | Not available | [1][11] |

| Solubility | Not available | [1] |

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with tert-butyl azide.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[6][12] | Protects against splashes and vapors. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6][13] | Prevents skin contact. |

| Body Protection | Flame-resistant lab coat.[6] | Protects against splashes and fire. |

| Respiratory Protection | Use in a certified chemical fume hood.[6] A NIOSH/MSHA approved respirator may be necessary for certain operations.[6] | Prevents inhalation of vapors. |

Engineering Controls

-

Chemical Fume Hood: All work with tert-butyl azide must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Blast Shield: Due to its explosive potential, a blast shield should be used, especially when heating or concentrating the substance.[5]

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of potentially hazardous vapors.[6]

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[14] Recommended storage temperature is typically between 2°C and 8°C.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and metals (especially heavy metals).[5] Avoid contact with halogenated solvents.[5]

-

Container: Store in a tightly sealed, properly labeled container.[6]

Experimental Protocols

The following are examples of experimental procedures involving the synthesis and use of tert-butyl azide. These are for illustrative purposes and should be adapted and reviewed as part of a comprehensive risk assessment for any specific laboratory procedure.

Synthesis of tert-Butyl Azide

This procedure is adapted from a literature source and should be performed with extreme caution.[4]

Materials:

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Sodium azide (NaN₃)

-

tert-Butyl alcohol ((CH₃)₃COH)

-

2 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask cooled in an ice bath, slowly add 55 g of sulfuric acid to 55 g of water with vigorous stirring.

-

Cool the solution to ≤ 5°C.

-

Slowly add 7.2 g of sodium azide over 10 minutes, ensuring the temperature remains ≤ 20°C to prevent the volatilization of hydrazoic acid.

-

Once the sodium azide has dissolved, add 7.4 g of tert-butyl alcohol.

-

Stir the resulting solution for 5 minutes and then allow it to stand at room temperature for 24 hours.

-

The tert-butyl azide will separate as an upper layer. Collect this layer using a separatory funnel.

-

Wash the collected organic layer with 50 ml of 2 M NaOH solution to neutralize and remove any traces of hydrazoic acid.

-

Dry the product over anhydrous sodium sulfate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This is a general protocol for a click chemistry reaction using an azide.

Materials:

-

Azide compound (e.g., tert-butyl azide)

-

Alkyne compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand

-

Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

-

In a reaction vessel, dissolve the alkyne and the azide in the chosen solvent.

-

In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand (e.g., TBTA).

-

Add the catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other analytical techniques.

-

Upon completion, the reaction is worked up to isolate the triazole product.

Emergency Procedures

Spills

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.[6]

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.[6]

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Call emergency services and the institutional safety office.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

First Aid

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6] |

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazards: May produce toxic fumes of nitrogen oxides and carbon monoxide in a fire.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Disposal

All waste containing tert-butyl azide must be treated as hazardous waste.[6]

-

Collect waste in a properly labeled, sealed container.

-

Do not mix with other incompatible wastes.

-

Dispose of waste through the institution's hazardous waste management program.

-

Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]

Logical Workflows and Diagrams

The following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows for the safe handling of tert-butyl azide.

Caption: Decision tree for responding to a tert-butyl azide spill.

Caption: Workflow for the safe synthesis of tert-butyl azide.

By understanding the hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can safely and effectively utilize tert-butyl azide in their work. Always consult the most recent Safety Data Sheet (SDS) and institutional safety guidelines before handling this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]

- 3. tandfonline.com [tandfonline.com]

- 4. rsc.org [rsc.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. interchim.fr [interchim.fr]

- 8. broadpharm.com [broadpharm.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. confluore.com.cn [confluore.com.cn]

- 11. Tert-butyl azide [webbook.nist.gov]

- 12. ecetoc.org [ecetoc.org]

- 13. tert-Butyl azide CAS#: 13686-33-4 [m.chemicalbook.com]

- 14. Tert-butyl azide [webbook.nist.gov]

Solubility of Azido-isobutane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of azido-isobutane (tert-butyl azide), a versatile reagent in organic synthesis. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on qualitative solubility inferences drawn from its documented applications and provides standardized methodologies for its empirical determination.

Executive Summary

This compound, a key building block in click chemistry and other organic transformations, is a non-polar organic azide.[1][2] Its chemical structure, characterized by a bulky tert-butyl group, significantly influences its reactivity and physical properties, including solubility.[1] While specific solubility values (e.g., in g/100mL) are not extensively reported, its use in various reaction media allows for a qualitative assessment of its solubility profile. This guide synthesizes this information and presents a general protocol for the experimental determination of its solubility.

Qualitative Solubility Profile

The solubility of a compound is largely dictated by the principle of "like dissolves like."[3] this compound, with its alkyl structure, is anticipated to be soluble in a range of common organic solvents. Its application in synthesis, often in conjunction with other organic reagents, supports this assertion. The following table summarizes the inferred qualitative solubility of this compound in several organic solvents based on its use in documented chemical reactions.

| Solvent | IUPAC Name | Formula | Inferred Solubility | Rationale / Context of Use |

| tert-Butanol | 2-Methyl-2-propanol | C₄H₁₀O | Soluble | Used as a reactant in the synthesis of this compound and as a solvent in cycloaddition reactions.[4] |

| Ethanol | Ethanol | C₂H₅OH | Likely Soluble | A common polar aprotic solvent for organic reactions, including those involving azides.[5] |

| Dichloromethane | Dichloromethane | CH₂Cl₂ | Likely Soluble | A versatile solvent for a wide range of organic compounds; used in the workup of reactions involving this compound.[4] |

| Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | Likely Soluble | A common non-polar solvent for extraction and reaction of organic compounds.[6] |

| Hexane | Hexane | C₆H₁₄ | Likely Soluble | A non-polar hydrocarbon solvent, likely to dissolve the non-polar this compound.[7] |

| Water | Water | H₂O | Sparingly Soluble | As a small organic molecule with a polar azide group, some limited solubility is expected, but the hydrophobic tert-butyl group will limit it. A calculated Log10 of water solubility is available, suggesting low solubility.[8] |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a standard approach for determining the solubility of an organic compound in a given solvent.[9] This protocol can be readily adapted for the quantitative determination of this compound solubility.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature and pressure.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph with a suitable detector (GC) or High-Performance Liquid Chromatograph (HPLC)

-

Centrifuge (optional)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed for several hours to permit the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. Ensure no solid particles are transferred.

-

For highly saturated solutions or to remove any suspended microparticles, centrifugation followed by filtration through a chemically resistant syringe filter can be employed.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a standard curve.

-

Analyze the saturated solution sample under the same conditions.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the standard curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound like this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains elusive in the current body of scientific literature, its established use in organic synthesis provides a solid basis for qualitative assessment. It is reasonable to conclude that this compound exhibits good solubility in common non-polar and polar aprotic organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of this important chemical intermediate across a range of solvents and temperatures would be a valuable contribution to the field.

References

- 1. This compound | 13686-31-2 | Benchchem [benchchem.com]

- 2. Cas 13686-33-4,tert-Butyl azide | lookchem [lookchem.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 1-Azidobutane | 7332-00-5 | Benchchem [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. Isobutyl azide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Surprising Reactivity of Sterically Hindered Azides: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic chemistry, the azide functional group has long been recognized for its utility in a variety of powerful transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry."[1] A long-held axiom in chemical kinetics is that steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, slows down reaction rates. However, the fascinating case of sterically hindered azides, particularly 2,6-disubstituted aryl azides, has turned this conventional wisdom on its head. This technical guide delves into the historical context of the discovery of these unique molecules, their unexpected reactivity, the underlying electronic principles governing their behavior, and detailed experimental protocols for their synthesis and use.

A Paradigm Shift in Understanding Steric Effects: A Historical Timeline

The journey of understanding sterically hindered azides is a compelling narrative of scientific discovery, where an unexpected observation led to a fundamental re-evaluation of steric effects in chemical reactivity.

For much of the history of organic chemistry, it was assumed that bulky substituents in proximity to a reactive center, such as the azide group, would invariably lead to a decrease in reaction rates. This assumption was challenged in 2011 by a seminal paper from Suguru Yoshida, Takamitsu Hosoya, and their colleagues. They observed that 2,6-disubstituted phenyl azides underwent catalyst-free 1,3-dipolar cycloadditions with alkynes at rates significantly faster than their unhindered counterparts.[2] This counterintuitive phenomenon was termed "steric acceleration."

The Mechanism of Steric Acceleration: Inhibition of Resonance

The enhanced reactivity of sterically hindered aryl azides is not due to a magical defiance of physical laws but rather a fascinating electronic effect. In a typical, planar aryl azide, the azide group is in resonance with the aromatic ring. This resonance delocalizes the electron density and stabilizes the ground state of the azide, thereby increasing the activation energy for cycloaddition.

In 2,6-disubstituted aryl azides, the bulky ortho substituents force the azide group to twist out of the plane of the aromatic ring. This steric clash inhibits the resonance between the azide and the ring. As a result, the ground state of the azide is destabilized, making it more reactive and lowering the activation energy for cycloaddition.

This "steric inhibition of resonance" is a powerful concept that allows for the rational design of highly reactive azides for applications in bioconjugation, materials science, and drug discovery.

Quantitative Analysis of Reactivity

The enhanced reactivity of sterically hindered azides has been quantified through kinetic studies. The following tables summarize key data from the literature, comparing the performance of sterically hindered azides to their unhindered counterparts in cycloaddition reactions.

Table 1: Reaction Yields in Double-Click Reaction with a Diyne[2]

| Entry | Azide | R | Yield (%) |

| 1 | Benzyl azide | - | 95 |

| 2 | Phenyl azide | H | 85 |

| 3 | 4-Methoxyphenyl azide | OMe | 89 |

| 4 | 2,6-Dimethylphenyl azide | Me | 96 |

| 5 | 2,6-Diisopropylphenyl azide | iPr | 98 |

Table 2: Relative Reaction Rates of Azides with a Strained Alkyne[3]

| Azide | Relative Rate |

| Benzyl azide | 1.0 |

| Phenyl azide | 0.8 |

| 2,6-Diisopropylphenyl azide | 3.3 |

| 1-Adamantyl azide | 0.3 |

Experimental Protocols

The synthesis of sterically hindered aryl azides typically involves the diazotization of the corresponding aniline followed by treatment with sodium azide. The following are detailed protocols for the synthesis of two commonly used sterically hindered azides.

Protocol 1: Synthesis of 2,6-Diisopropylaniline

Materials:

-

2,6-Diisopropylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2,6-diisopropylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of sodium azide (1.2 eq) in water is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford 2,6-diisopropylphenyl azide as a colorless oil.

Protocol 2: Synthesis of 2,4,6-Tri-tert-butylaniline

Materials:

-

2,4,6-Tri-tert-butylaniline

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Diethyl ether (Et₂O)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

2,4,6-Tri-tert-butylaniline (1.0 eq) is dissolved in glacial acetic acid.

-

Concentrated sulfuric acid is added dropwise at room temperature.

-

The mixture is cooled to 0 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise.

-

After stirring at 0 °C for 30 minutes, a solution of sodium azide (1.2 eq) in water is added.

-

The reaction is stirred for an additional 1 hour at 0 °C.

-

The reaction mixture is poured into ice water and extracted with diethyl ether.

-

The organic layer is washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Conclusion

The discovery of sterically hindered azides with enhanced reactivity represents a significant advancement in our understanding of chemical reactivity. The principle of "steric acceleration" through the inhibition of resonance has provided a new tool for the design of highly reactive molecules for a wide range of applications. This guide has provided a historical context for this discovery, detailed the underlying mechanism, presented quantitative data, and offered experimental protocols for the synthesis of these valuable compounds. For researchers in drug development and materials science, the ability to fine-tune the reactivity of azides through steric modification opens up new avenues for the construction of complex molecular architectures and the development of novel chemical probes and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Azido-isobutane in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals